N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide
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Overview
Description
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring, a butyl group, a phenyl group, and an acetamide moiety, making it a molecule of interest for various scientific research applications.
Mechanism of Action
Target of Action
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide, as an indole derivative, is likely to interact with multiple receptors . Indole derivatives have been found to bind with high affinity to various receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Result of Action
Given the diverse biological activities of indole derivatives, the compound is likely to have a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base.
Coupling with Phenyl Group: The final step involves coupling the indole derivative with a phenyl group using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of a base.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Hydrolysis: Cleaved products such as carboxylic acids and amines.
Scientific Research Applications
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Comparison with Similar Compounds
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide can be compared with other indole derivatives such as:
N-methyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide: Similar structure but with a methyl group instead of a butyl group.
N-ethyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide: Similar structure but with an ethyl group instead of a butyl group.
N-propyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the butyl group may influence its lipophilicity, membrane permeability, and overall pharmacokinetic properties.
Properties
IUPAC Name |
N-butyl-2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-3-13-22(15-9-5-4-6-10-15)20(24)19(23)17-14-21-18-12-8-7-11-16(17)18/h4-12,14,21H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNFWDISQRISKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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